2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound with significant interest in medicinal chemistry due to its unique structural properties. The compound features a triazaspiro framework, which is of particular relevance in the development of pharmaceuticals, especially in targeting specific biological pathways. Its molecular formula is and it has a molecular weight of approximately 422.485 g/mol.
This compound can be classified under the category of triazaspiro compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is primarily used for research purposes and is not approved for human or veterinary use . It is typically sourced from chemical suppliers specializing in research-grade materials.
The synthesis of 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves several key steps:
The detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
The molecular structure of 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can be represented using various structural formulas:
InChI=1S/C23H26N4O4/c1-30-18-8-6-16(7-9-18)21-22(29)26-23(25-21)10-12-27(13-11-23)15-20(28)24-17-4-3-5-19(14-17)31-2/h3-9,14H,10-13,15H2,1-2H3,(H,24,28)(H,26,29)
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=CC=C4)OC)NC2=O
These notations provide insights into the connectivity and stereochemistry of the compound's atoms.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its biological activity or to study its mechanism of action.
The mechanism of action for 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research suggests that compounds with similar structures may inhibit certain enzymes or modulate receptor activity by mimicking natural substrates or ligands. Further studies utilizing techniques such as molecular docking could provide insights into its binding affinities and specific interactions within biological systems.
The physical properties of 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide include:
Chemical properties include:
These properties are essential for determining suitable storage conditions and potential applications in laboratory settings.
The primary applications of 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide are within scientific research contexts:
CAS No.: 13966-05-7
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 55658-55-4
CAS No.: 37330-37-3